![molecular formula C16H16N4O5 B2486735 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1396793-44-4](/img/structure/B2486735.png)

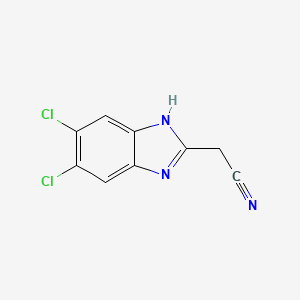

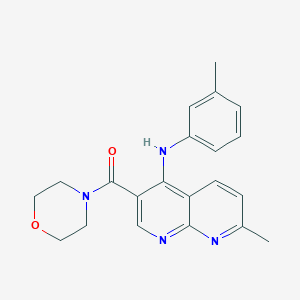

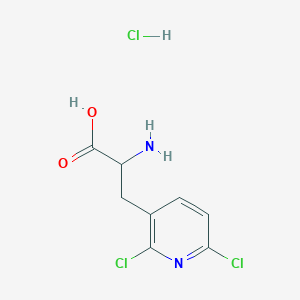

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound represents a class of chemicals that are of interest due to their complex molecular structure and potential biological activities. The molecule features a benzodioxole group attached to an azetidine ring via a carbonyl linker and a side chain incorporating a 1,2,4-oxadiazole moiety, highlighting its multifaceted synthetic challenge and chemical utility.

Synthesis Analysis

The synthesis of related compounds often involves multi-step synthetic routes starting from readily available materials such as 1,2,3-benzotriazole and undergoing conventional synthetic methods. These processes are carefully designed to introduce various functional groups, including the azetidine and oxadiazole rings, through intermediate stages characterized by chemical and spectroscopic analyses like IR, 1H NMR, 13C NMR, and mass spectroscopy for structural confirmation (Sharma et al., 2011).

Scientific Research Applications

Photolysis and Synthesis Applications

Photolysis of Oxadiazolones : Research into the photolysis of oxadiazolones, closely related to the compound , shows how irradiation can lead to the formation of various intermediates and products. This process is significant for understanding the behavior of similar compounds under light exposure and has implications for synthetic organic chemistry (Boyer & Frints, 1970).

Synthesis of Azetidinones : The synthesis of azetidinones, which include structures similar to the query compound, demonstrates their potential anti-inflammatory activity. This synthesis pathway is crucial for developing new pharmaceutical agents with improved efficacy and safety profiles (Kalsi et al., 1990).

Heterocyclic Chemistry

Benzodifuranyl and Oxadiazepines : The creation of novel benzodifuranyl compounds and oxadiazepines derived from natural products showcases the versatility of similar compounds in synthesizing new molecules with potential anti-inflammatory and analgesic properties. This research underscores the compound's significance in discovering new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Agents : The development of benzoxazole-based oxadiazoles as potential antimicrobial agents indicates the importance of such compounds in combating microbial infections. The study highlights the role of structural modifications in enhancing antimicrobial efficacy (Vodela et al., 2013).

Medicinal Chemistry

Antibacterial Agents : Research into azetidinylquinolones as antibacterial agents explores the effect of stereochemistry on antibacterial activity. This area is crucial for designing new antibiotics to address the growing issue of antibiotic resistance (Frigola et al., 1995).

Herbicidal Activities : The synthesis and evaluation of compounds for herbicidal activity, including oxadiazoles, highlight the agricultural applications of such chemicals in managing weed growth, demonstrating the compound's relevance beyond medicinal chemistry (Bao, 2008).

properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c1-9-18-14(25-19-9)5-17-15(21)11-6-20(7-11)16(22)10-2-3-12-13(4-10)24-8-23-12/h2-4,11H,5-8H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBNAAIBDNVXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)